Cas no 1060352-68-2 (N-[(thiophen-3-yl)methyl]benzenesulfonamide)

N-[(thiophen-3-yl)methyl]benzenesulfonamide is a sulfonamide derivative featuring a thiophene-methyl substituent, offering unique reactivity and structural versatility in organic synthesis. Its benzenesulfonamide core provides stability, while the thiophene moiety enhances potential for heterocyclic functionalization, making it valuable in pharmaceutical and agrochemical research. The compound's well-defined molecular structure allows for precise modifications, facilitating the development of targeted bioactive molecules. Its compatibility with cross-coupling reactions and other transformations underscores its utility as an intermediate in medicinal chemistry. The product is characterized by high purity and consistent performance, ensuring reliable results in synthetic applications.
N-[(thiophen-3-yl)methyl]benzenesulfonamide structure
1060352-68-2 structure
Product Name:N-[(thiophen-3-yl)methyl]benzenesulfonamide
CAS No:1060352-68-2
MF:C11H11NO2S2
MW:253.34054017067
CID:6177868
PubChem ID:25869471
Update Time:2025-10-30

N-[(thiophen-3-yl)methyl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[(thiophen-3-yl)methyl]benzenesulfonamide
    • N-(thiophen-3-ylmethyl)benzenesulfonamide
    • AKOS009405540
    • SCHEMBL1881656
    • 1060352-68-2
    • SR-01000920992-1
    • F5105-0021
    • SR-01000920992
    • Inchi: 1S/C11H11NO2S2/c13-16(14,11-4-2-1-3-5-11)12-8-10-6-7-15-9-10/h1-7,9,12H,8H2
    • InChI Key: KJMCGPGYCSIWFI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NCC1=CSC=C1)(=O)=O

Computed Properties

  • Exact Mass: 253.02312094g/mol
  • Monoisotopic Mass: 253.02312094g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 82.8Ų

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Additional information on N-[(thiophen-3-yl)methyl]benzenesulfonamide

N-[(thiophen-3-yl)methyl]benzenesulfonamide: A Comprehensive Overview

The compound N-[(thiophen-3-yl)methyl]benzenesulfonamide, identified by the CAS number 1060352-68-2, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a benzenesulfonamide group attached to a thiophene ring via a methylene bridge, making it a versatile structure for further chemical modifications and functionalization.

Recent studies have highlighted the importance of thiophene-containing compounds in material science, particularly in the development of advanced materials such as conductive polymers and organic semiconductors. The thiophene moiety in N-[(thiophen-3-yl)methyl]benzenesulfonamide contributes to its electronic properties, making it a promising candidate for use in electronic devices. Researchers have explored the ability of this compound to act as a building block for self-assembled monolayers, which are crucial for surface modification in nanotechnology.

In terms of synthesis, N-[(thiophen-3-yl)methyl]benzenesulfonamide can be prepared through various routes, including nucleophilic substitution and coupling reactions. A recent study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing this compound using microwave-assisted conditions, which significantly reduced reaction time while maintaining high yields. This advancement underscores the practicality of this compound for large-scale production and industrial applications.

The physical and chemical properties of N-[(thiophen-3-yl)methyl]benzenesulfonamide have been extensively characterized using modern analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These studies revealed that the compound exhibits good thermal stability and moderate solubility in common organic solvents. Additionally, its UV-vis spectrum shows strong absorption bands in the visible region, indicating potential applications in photonics and optoelectronics.

One of the most exciting developments involving N-[(thiophen-3-yl)methyl]benzenesulfonamide is its role in drug discovery. Researchers have investigated its biological activity as a potential lead compound for anti-inflammatory and anticancer therapies. A study published in Medicinal Chemistry Communications reported that this compound demonstrates selective inhibition against certain kinases, suggesting its potential as a therapeutic agent. Furthermore, its sulfonamide group is known to enhance bioavailability, making it an attractive candidate for pharmacological studies.

In conclusion, N-[(thiophen-3-yl)methyl]benzenesulfonamide (CAS No. 1060352-68) is a multifaceted compound with diverse applications across chemistry, materials science, and pharmacology. Its unique structure and favorable properties make it an invaluable tool for researchers seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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